molecular formula C10H10F4O4 B14181857 Acetic acid;[2,3,5,6-tetrafluoro-4-(hydroxymethyl)phenyl]methanol CAS No. 851207-98-2

Acetic acid;[2,3,5,6-tetrafluoro-4-(hydroxymethyl)phenyl]methanol

Cat. No.: B14181857
CAS No.: 851207-98-2
M. Wt: 270.18 g/mol
InChI Key: YMONAJIMUXOHMW-UHFFFAOYSA-N
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Description

Acetic acid;[2,3,5,6-tetrafluoro-4-(hydroxymethyl)phenyl]methanol is a fluorinated organic compound with the molecular formula C8H6F4O2. This compound is known for its unique chemical structure, which includes both fluorine atoms and a hydroxymethyl group attached to a phenyl ring. The presence of fluorine atoms imparts distinct chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;[2,3,5,6-tetrafluoro-4-(hydroxymethyl)phenyl]methanol typically involves the introduction of fluorine atoms into the phenyl ring followed by the addition of a hydroxymethyl group. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;[2,3,5,6-tetrafluoro-4-(hydroxymethyl)phenyl]methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of acetic acid derivatives.

    Reduction: Formation of alcohols or other reduced derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Acetic acid;[2,3,5,6-tetrafluoro-4-(hydroxymethyl)phenyl]methanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of acetic acid;[2,3,5,6-tetrafluoro-4-(hydroxymethyl)phenyl]methanol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, leading to various biological effects. The hydroxymethyl group can also participate in hydrogen bonding, further influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of fluorine atoms and a hydroxymethyl group in acetic acid;[2,3,5,6-tetrafluoro-4-(hydroxymethyl)phenyl]methanol imparts distinct chemical properties, such as increased stability and reactivity. This makes it valuable for specific applications where these properties are desired.

Properties

CAS No.

851207-98-2

Molecular Formula

C10H10F4O4

Molecular Weight

270.18 g/mol

IUPAC Name

acetic acid;[2,3,5,6-tetrafluoro-4-(hydroxymethyl)phenyl]methanol

InChI

InChI=1S/C8H6F4O2.C2H4O2/c9-5-3(1-13)6(10)8(12)4(2-14)7(5)11;1-2(3)4/h13-14H,1-2H2;1H3,(H,3,4)

InChI Key

YMONAJIMUXOHMW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C(C1=C(C(=C(C(=C1F)F)CO)F)F)O

Origin of Product

United States

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